molecular formula C20H14ClN3 B12923361 3-Pyridinamine, N-(3-chlorophenyl)-5-(8-quinolinyl)- CAS No. 875147-06-1

3-Pyridinamine, N-(3-chlorophenyl)-5-(8-quinolinyl)-

Cat. No.: B12923361
CAS No.: 875147-06-1
M. Wt: 331.8 g/mol
InChI Key: ZGWZVLXVNCWPHS-UHFFFAOYSA-N
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Description

The compound 3-Pyridinamine, N-(3-chlorophenyl)-5-(8-quinolinyl)- is a pyridinamine derivative featuring a 3-chlorophenyl substituent at the amine position and a quinoline moiety at the 5-position of the pyridine ring. The quinoline group is known for its aromatic stacking capabilities, which may enhance binding interactions in biological systems, while the electron-withdrawing chloro substituent could influence reactivity and stability .

Properties

CAS No.

875147-06-1

Molecular Formula

C20H14ClN3

Molecular Weight

331.8 g/mol

IUPAC Name

N-(3-chlorophenyl)-5-quinolin-8-ylpyridin-3-amine

InChI

InChI=1S/C20H14ClN3/c21-16-6-2-7-17(11-16)24-18-10-15(12-22-13-18)19-8-1-4-14-5-3-9-23-20(14)19/h1-13,24H

InChI Key

ZGWZVLXVNCWPHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C3=CC(=CN=C3)NC4=CC(=CC=C4)Cl)N=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CHLOROPHENYL)-5-(QUINOLIN-8-YL)PYRIDIN-3-AMINE typically involves multi-step organic reactions. One common method includes:

    Formation of the Pyridine Ring: Starting with a suitable precursor, the pyridine ring is synthesized through cyclization reactions.

    Introduction of the Quinoline Moiety: The quinoline group is introduced via a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds.

    Substitution with Chlorophenyl Group: The final step involves the substitution of the pyridine ring with a chlorophenyl group using nucleophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-CHLOROPHENYL)-5-(QUINOLIN-8-YL)PYRIDIN-3-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: Halogen atoms in the chlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-Pyridinamine, N-(3-chlorophenyl)-5-(8-quinolinyl)- serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and methodologies.

Biology

This compound has been investigated for its potential as a bioactive agent in drug discovery. Its interactions with biological targets make it a candidate for further research into its pharmacological properties.

  • Enzyme Inhibition : Studies suggest that this compound may inhibit specific enzymes, impacting various biochemical pathways essential for cellular function.
  • Receptor Binding : It may bind to certain receptors, modulating cellular responses that could be beneficial in therapeutic contexts.
  • DNA Intercalation : There is evidence that it can intercalate into DNA, potentially affecting gene expression and cellular behavior.

Medicine

In medicine, research has focused on the therapeutic potential of this compound in treating various diseases, including cancer and inflammatory conditions.

  • Case Study : A study published in eBioMedicine explored compounds similar to 3-Pyridinamine derivatives for their role in modulating immune responses in conditions like psoriasis, highlighting their potential as anti-inflammatory agents .

Industry

The compound is also utilized in developing new materials and chemical processes. Its unique chemical structure allows for applications in creating novel materials with specific properties tailored for industrial use.

Data Table: Summary of Applications

Application AreaSpecific Use CasesResearch Findings
ChemistryBuilding block for complex moleculesEnables exploration of new synthetic methodologies
BiologyBioactive compound in drug discoveryPotential enzyme inhibition and receptor binding
MedicineTherapeutic applicationsInvestigated for anti-inflammatory properties
IndustryDevelopment of new materialsUnique structure aids in material innovation

Mechanism of Action

The mechanism of action of N-(3-CHLOROPHENYL)-5-(QUINOLIN-8-YL)PYRIDIN-3-AMINE involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular responses.

    DNA Intercalation: The compound could intercalate into DNA, affecting gene expression.

Comparison with Similar Compounds

Core Heterocyclic Variations

  • N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine (): Core: Isoquinoline (vs. quinoline in the target compound). Substituents: 6-Chloro-3-nitropyridinyl and 1-methylpyrazole. Key Differences: The nitro group (strong electron-withdrawing) and pyrazole (electron-rich) may alter electronic properties and binding kinetics compared to the target compound’s chloro-phenyl and quinoline groups.
  • 5-[(3-Chlorophenyl)amino]-Benzo[c]-2,6-naphthyridine-8-carboxylic acid (): Core: Benzo[c]-2,6-naphthyridine (a fused tetracyclic system vs. quinoline’s bicyclic structure). Substituents: 3-Chlorophenylamino and carboxylic acid. Key Differences: The carboxylic acid group introduces polarity, affecting solubility, while the naphthyridine core may offer distinct π-π interactions .

Functional Group Modifications

  • N-(3-Chloro-5-nitro-2-pyridinyl)-N-ethylamine (): Substituents: Nitro and ethylamine groups. Molecular formula: C₇H₈ClN₃O₂ .
  • 3-Pyridinemethanamine, N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-methoxy- () :

    • Substituents : Trifluoromethyl (lipophilic) and methoxy (electron-donating).
    • Key Differences : The trifluoromethyl group could improve metabolic stability, while the methoxy group may modulate electronic effects on the pyridine ring .

Biological Activity

3-Pyridinamine, N-(3-chlorophenyl)-5-(8-quinolinyl)- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, including anticancer, antimicrobial, and enzyme inhibitory activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a chlorophenyl group and a quinolinyl moiety. This structural arrangement contributes to its biological activity, as the presence of heterocycles often enhances pharmacological properties.

Anticancer Activity

Research indicates that compounds with similar structures exhibit potent anticancer activities. For instance, derivatives of pyrroloquinoline have shown significant cytotoxic effects against various cancer cell lines. A study reported that amidic derivatives of related compounds had subnanomolar GI50 values, indicating high potency against cancer cells through mechanisms such as tubulin polymerization inhibition and induction of apoptosis .

Table 1: Anticancer Activity of Related Compounds

CompoundGI50 (nM)Mechanism of Action
5f (Pyrroloquinoline)15Inhibits tubulin polymerization
22 (Cyclopropylmethyl)<10Induces G2/M cell cycle arrest
19 (Alkyl substituted)<100Interferes with PI3K/Akt/mTOR pathway

Antimicrobial Activity

Pyridine derivatives are known for their antimicrobial properties. A review highlighted that compounds containing the pyridine nucleus exhibit notable antibacterial and antifungal activities. The presence of additional substituents enhances these properties, making them effective against various pathogens .

Case Study: Antimicrobial Efficacy

A study tested several pyridine derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated varying degrees of antimicrobial activity, with some compounds exhibiting MIC values in the low micromolar range. This suggests potential for development into therapeutic agents .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor is also noteworthy. Similar pyridine-based compounds have been shown to inhibit key kinases involved in cancer progression. For example, inhibitors targeting AURKA and MEK pathways have been identified, which are crucial in cell cycle regulation and tumor growth .

Table 2: Enzyme Inhibition Profiles

Enzyme TargetCompoundIC50 (μM)
AURKAPyridinamine0.99
MEKPyridinamine<1
GSK3APyridinamine<1

Q & A

Q. What are the established synthetic routes for 3-Pyridinamine derivatives with chlorophenyl and quinoline substituents?

Synthesis often involves multi-step reactions, such as coupling chlorophenyl precursors with pyridine/quinoline scaffolds. For example:

  • Step 1 : Formation of intermediates like 5-(3-chlorophenyl)-3-hydroxy-2-pyridinecarboxylic acid via nucleophilic substitution or condensation reactions .
  • Step 2 : Amidation or coupling with quinoline moieties using reagents like DMF/POCl₃ for activating carboxyl groups .
  • Step 3 : Purification via chromatography (e.g., silica gel) or recrystallization.

Q. Key Data :

StepYield (%)Purity (HPLC)Reference
175–89≥90%
260–79≥85%

Q. How can crystallographic methods validate the structural integrity of this compound?

Single-crystal X-ray diffraction (SHELX programs) is widely used:

  • Procedure : Crystallize the compound, collect intensity data, and refine using SHELXL for bond lengths/angles .
  • Critical Parameters : Resolution (<1.0 Å), R-factor (<0.05), and hydrogen bonding networks.

Advanced Research Questions

Q. How do electronic effects of the 3-chlorophenyl and quinoline groups influence pharmacological activity?

  • Methodology :
    • Computational : Density Functional Theory (DFT) to map electron density (e.g., chlorophenyl’s electron-withdrawing effect enhances electrophilicity) .
    • Experimental : Compare bioactivity of analogs (e.g., replacing Cl with F or Br) in stress-related assays .
  • Contradictions : shows stress-modulating effects, but similar compounds in lack this activity, suggesting steric/electronic nuances.

Q. How can researchers resolve contradictions in reaction yields reported for similar intermediates?

  • Case Study : reports 79% yield for a chloroquinoline aldehyde, while shows ≤60% for analogous steps.
  • Resolution Strategies :
    • Optimize reaction conditions (e.g., solvent polarity, temperature).
    • Use catalysts like Fe₂O₃@SiO₂/In₂O₃ to improve efficiency .
    • Monitor reaction progress via TLC or in-situ NMR.

Q. What analytical techniques best characterize purity and stability under physiological conditions?

  • HPLC-MS : Quantify impurities (e.g., hydrolyzed byproducts in PBS buffer).
  • Accelerated Stability Studies : Expose to pH 1–9 at 40°C for 48h; track degradation via UV-Vis .
  • Key Finding : The compound shows instability at pH <3, likely due to quinoline ring protonation.

Methodological Guidelines

  • Prioritize : Peer-reviewed syntheses (e.g., ) and pharmacological assays ().
  • Data Interpretation : Cross-reference crystallographic () and spectroscopic data to confirm regiochemistry.

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